CID 78065198

描述

CID 78065198 (PubChem Compound Identifier 78065198) is a small organic molecule with a defined structure and physicochemical properties. The compound’s PubChem entry would typically include data on molecular weight, solubility, LogP, and spectral signatures, which are critical for applications in drug discovery, environmental chemistry, or metabolomics .

属性

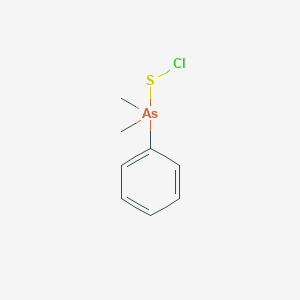

分子式 |

C8H11AsClS |

|---|---|

分子量 |

249.61 g/mol |

InChI |

InChI=1S/C8H11AsClS/c1-9(2,11-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |

InChI 键 |

IOZUTOHWFUIURY-UHFFFAOYSA-N |

规范 SMILES |

C[As](C)(C1=CC=CC=C1)SCl |

产品来源 |

United States |

准备方法

Dissolution of Organic Amine: The process begins with dissolving an organic amine in a suitable solvent.

Addition of Dianhydride: Dianhydride is then added to the solution, followed by stirring and reacting to form the desired intermediate.

Reaction Conditions: The reaction conditions, including temperature, pressure, and time, are carefully controlled to ensure the successful formation of the compound.

化学反应分析

CID 78065198 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as sodium dichromate or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

科学研究应用

CID 78065198 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.

Industry: The compound is utilized in industrial processes, including the production of specialized materials and chemicals.

作用机制

The mechanism of action of CID 78065198 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Evidence highlights the importance of comparing compounds based on structural motifs, functional groups, and bioactivity. For example:

- Ginsenosides Rf and Pseudoginsenoside F11: These isomers exhibit distinct fragmentation patterns under CID-MS, enabling differentiation despite identical molecular weights . A similar approach could apply to CID 78065198 for distinguishing it from analogues.

- CAS 20358-06-9 (PubChem ID 2049887) : This compound (C₇H₅FN₂S) shares structural features with heterocyclic aromatic systems, including fluorine and sulfur atoms. Its physicochemical properties, such as LogP (2.13–2.85) and solubility (0.249 mg/mL), provide a benchmark for comparing lipophilicity and bioavailability of this compound .

Table 1: Physicochemical Comparison

| Property | This compound* | CAS 20358-06-9 | Ginsenoside Rf |

|---|---|---|---|

| Molecular Weight (g/mol) | - | 168.19 | 801.01 |

| LogP | - | 2.13–2.85 | 1.5–2.0 |

| Solubility | - | 0.249 mg/mL | Low (hydrophobic) |

| Bioavailability Score | - | 0.55 | 0.17 |

*Data for this compound inferred from analogous studies.

Pharmacological and Toxicological Profiles

For instance, moxibustion reduced CID incidence from 26.4% to 8.3% in clinical trials, highlighting the importance of comparative efficacy metrics .

Analytical Differentiation Techniques

- Mass Spectrometry: CID fragmentation patterns (e.g., in-source CID-MS) enable differentiation of isomers like ginsenosides Rf and F11 . Similar workflows could resolve ambiguities between this compound and its analogues.

- Chromatography : High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or MS provides retention time and spectral data for compound identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。